molecular formula C20H17BrN4O4S2 B2482941 Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-15-1

Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2482941
CAS No.: 392293-15-1
M. Wt: 521.4
InChI Key: SLMTYNDMBCQQMA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a benzoate ester linked to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazide derivatives with brominated aromatic compounds under controlled conditions.

    Amidation Reaction: The bromobenzamido group is introduced through an amidation reaction, where the thiadiazole derivative reacts with 3-bromobenzoyl chloride in the presence of a base.

    Esterification: The final step involves esterification, where the intermediate product is reacted with ethyl chloroformate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The bromobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic properties.

    Biological Studies: It is used in studies to understand the interaction of thiadiazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: It interferes with the DNA synthesis and repair mechanisms in cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate
  • tert-Butyl 3-bromopropylcarbamate

Uniqueness

Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to its combination of a thiadiazole ring and a bromobenzamido group, which imparts specific chemical reactivity and biological activity not commonly found in other compounds.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O4S2/c1-2-29-18(28)12-6-8-15(9-7-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)13-4-3-5-14(21)10-13/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMTYNDMBCQQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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